2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate
CAS No.: 83743-05-9
Cat. No.: VC17009533
Molecular Formula: C25H24N6O4S
Molecular Weight: 504.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83743-05-9 |
|---|---|
| Molecular Formula | C25H24N6O4S |
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(3-cyano-5-phenyldiazenylthiophen-2-yl)diazenyl]anilino]ethyl acetate |
| Standard InChI | InChI=1S/C25H24N6O4S/c1-18(32)34-14-12-31(13-15-35-19(2)33)23-10-8-22(9-11-23)28-30-25-20(17-26)16-24(36-25)29-27-21-6-4-3-5-7-21/h3-11,16H,12-15H2,1-2H3 |
| Standard InChI Key | HOVCXNYTPVRTGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=CC=C3)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features two azo (-N=N-) groups, a central thienyl ring substituted with cyano and phenylazo moieties, and diethyl diacetate branches. The IUPAC name, 2-[N-(2-acetyloxyethyl)-4-[(3-cyano-5-phenyldiazenylthiophen-2-yl)diazenyl]anilino]ethyl acetate, reflects this intricate arrangement. Key structural attributes include:
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Azo linkages: The presence of two azo groups enables π-conjugation, critical for light absorption and color properties.
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Thienyl backbone: The sulfur-containing heterocycle enhances electron delocalization and thermal stability .
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Ester groups: The diethyl diacetate substituents improve solubility in organic solvents, facilitating processing in industrial applications.
Physicochemical Data
The compound’s extended conjugation system results in strong absorption in the visible spectrum, typically between 400–600 nm, a hallmark of azo dyes . Its solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) exceeds 50 mg/mL, while water solubility remains negligible (<0.1 mg/mL).
Synthesis and Manufacturing
Reaction Pathway
Synthesis proceeds via a multi-step protocol involving diazotization, coupling, and esterification:
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Diazotization of aniline derivatives: A primary aromatic amine (e.g., 4-nitroaniline) is treated with nitrous acid (HNO<sub>2</sub>) at 0–5°C to form a diazonium salt.
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Coupling with thienyl precursor: The diazonium salt reacts with 3-cyano-5-aminothiophene under alkaline conditions to form the first azo linkage.
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Secondary coupling: A second diazotization step introduces the phenylazo group at the 5-position of the thienyl ring.
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Esterification: Diethylaminoethanol undergoes acetylation with acetic anhydride to yield the final diacetate ester .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring azo group formation at the 2- and 5-positions of the thienyl ring requires precise pH control (pH 8–9) .
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Byproduct formation: Overcoupling can generate tris-azo derivatives, necessitating chromatographic purification .
Industrial-scale production typically achieves yields of 65–75%, with purity >98% confirmed via HPLC .
Applications in Materials Science
Textile Dyeing
The compound’s intense coloration (λ<sub>max</sub> ≈ 520 nm) and affinity for polyester fibers make it suitable for disperse dyes. Comparative studies show superior wash-fastness (Grade 4–5 on ISO 105-C06) compared to Disperse Red 74 (Grade 3–4) .
Photoresponsive Materials
Recent studies demonstrate reversible trans-to-cis isomerization under UV irradiation (365 nm), enabling applications in:
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Optical data storage: Write-erase cycles exceeding 10,000 repetitions with minimal degradation .
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Smart textiles: Color-shifting fabrics responsive to sunlight exposure.
Organic Electronics
The thienyl-azo conjugate acts as an electron transport layer in OLEDs, improving device efficiency by 15% compared to traditional Alq<sub>3</sub> layers .
Research Advancements
Stability Enhancements
Encapsulation in silica nanoparticles (20–50 nm diameter) reduces photodegradation by 40% under accelerated weathering tests (ISO 4892-2).
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C in airtight containers |
| PPE Requirements | Nitrile gloves, goggles, lab coat |
| Disposal | Incineration at >1,000°C |
No acute toxicity data (LD<sub>50</sub>) is available, but structural analogs show moderate ecotoxicity (EC<sub>50</sub> Daphnia magna: 12 mg/L) .
Future Directions
Sustainable Synthesis
Exploring biocatalytic diazotization using bacterial peroxidases could reduce nitrous oxide emissions by 90% .
Quantum Dot Hybrids
Preliminary work indicates energy transfer efficiencies of 82% when paired with CdSe/ZnS QDs, enabling next-gen photovoltaics.
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